![molecular formula C14H22O6Si2 B12545517 (1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] CAS No. 142210-31-9](/img/structure/B12545517.png)
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] is a chemical compound that features a phenylene group bonded to two dimethoxy(oxiran-2-yl)silane groups. This compound is of interest due to its unique structure, which combines the properties of both phenylene and silane groups, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] typically involves the reaction of 1,4-phenylenediamine with dimethoxy(oxiran-2-yl)silane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of (1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] involves large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. The final product is purified using techniques like distillation or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in diagnostic imaging agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Wirkmechanismus
The mechanism of action of (1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] involves its interaction with various molecular targets and pathways. The oxirane rings in the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modification of proteins, nucleic acids, and other cellular components, thereby influencing cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(trimethoxysilyl)benzene
- Bis(dimethoxymethylsilyl)benzene
- Bis(triethoxysilyl)benzene
Uniqueness
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] is unique due to the presence of both oxirane and silane groups in its structure. This combination imparts distinct reactivity and properties, making it more versatile compared to other similar compounds. The oxirane groups provide sites for further functionalization, while the silane groups enhance the compound’s stability and compatibility with various substrates.
Eigenschaften
CAS-Nummer |
142210-31-9 |
|---|---|
Molekularformel |
C14H22O6Si2 |
Molekulargewicht |
342.49 g/mol |
IUPAC-Name |
[4-[dimethoxy(oxiran-2-yl)silyl]phenyl]-dimethoxy-(oxiran-2-yl)silane |
InChI |
InChI=1S/C14H22O6Si2/c1-15-21(16-2,13-9-19-13)11-5-7-12(8-6-11)22(17-3,18-4)14-10-20-14/h5-8,13-14H,9-10H2,1-4H3 |
InChI-Schlüssel |
RSMFPDSWXBIWTB-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C1CO1)(C2=CC=C(C=C2)[Si](C3CO3)(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
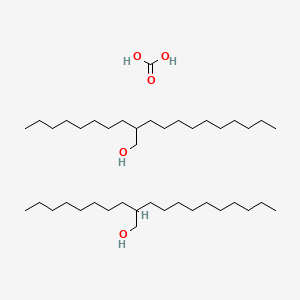
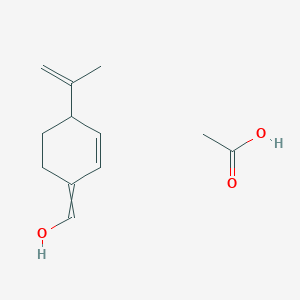
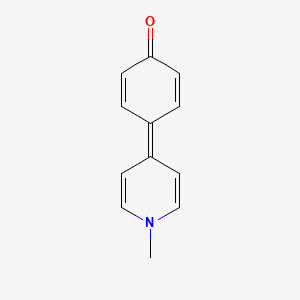
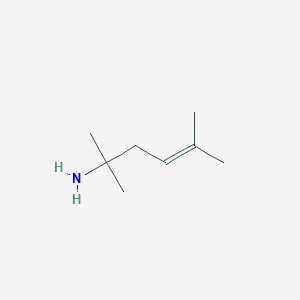
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
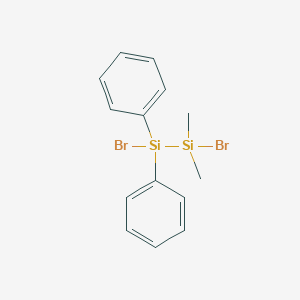


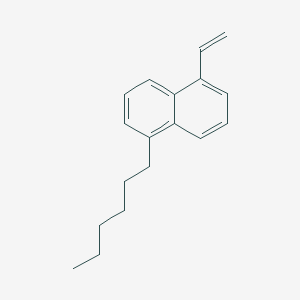
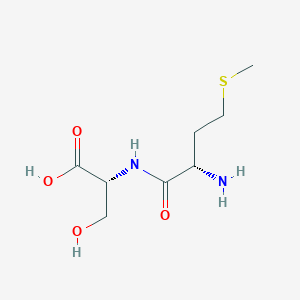
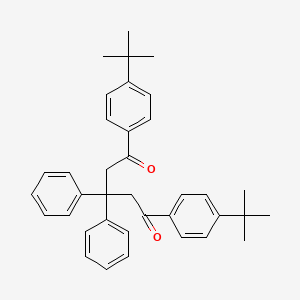
![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
